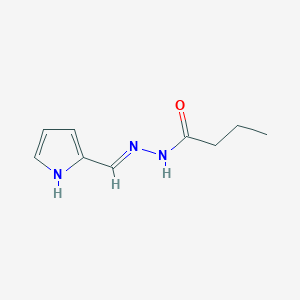
N'-((1H-Pyrrol-2-yl)methylene)butyrohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide is an organic compound that features a pyrrole ring linked to a butanehydrazide moiety through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide typically involves a Knoevenagel condensation reaction. This reaction is carried out between pyrrole aldehydes and butanehydrazide under basic conditions. The reaction is usually performed in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the condensation .
Industrial Production Methods
Industrial production of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
1H-Pyrrol-2-ylmethylene derivatives: These compounds share a similar pyrrole ring structure and exhibit comparable chemical properties.
Butanehydrazide derivatives: Compounds with a butanehydrazide moiety also show similar reactivity and applications.
Uniqueness
N’-[(E)-1H-Pyrrol-2-ylmethylene]butanehydrazide is unique due to its specific combination of a pyrrole ring and butanehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
113905-24-1 |
|---|---|
分子式 |
C9H13N3O |
分子量 |
0 |
同義語 |
Butanoic acid, (1H-pyrrol-2-ylmethylene)hydrazide (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



